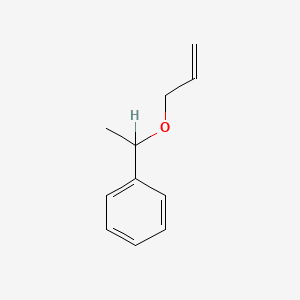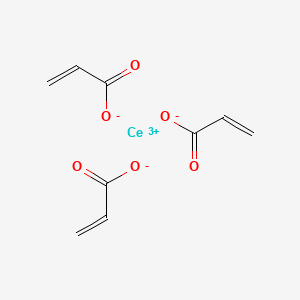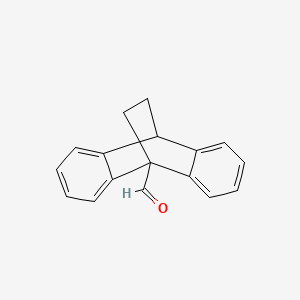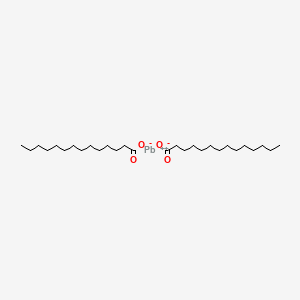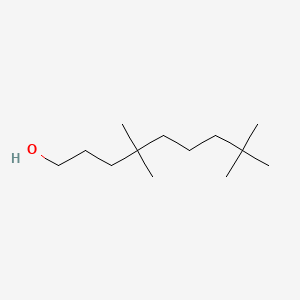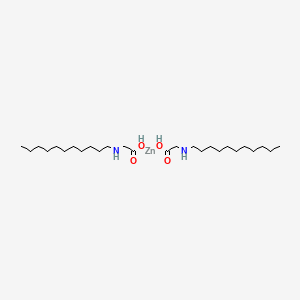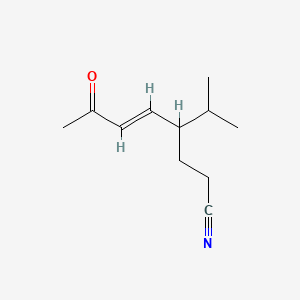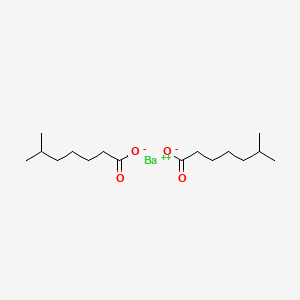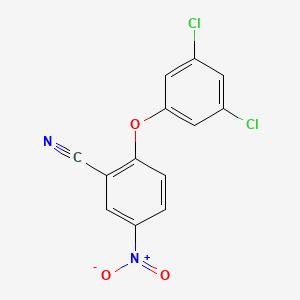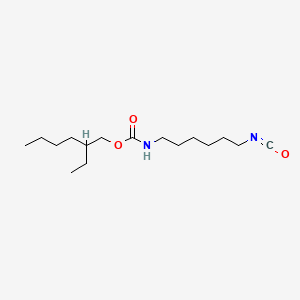
Benzene-1,3-diamine;formaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,3-diamine;formaldehyde is a compound formed by the reaction of benzene-1,3-diamine (also known as m-phenylenediamine) with formaldehyde. This compound is significant in various chemical and industrial applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-diamine;formaldehyde typically involves the condensation reaction between benzene-1,3-diamine and formaldehyde. The reaction is usually carried out in an aqueous or alcoholic medium under acidic or basic conditions. The reaction can be represented as follows:
C6H4(NH2)2+CH2O→C6H4(NHCH2NH2)2
In industrial settings, the reaction conditions are optimized to ensure high yield and purity of the product. The reaction is often conducted at elevated temperatures and pressures to accelerate the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
Benzene-1,3-diamine;formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Benzene-1,3-diamine;formaldehyde has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of dyes, polymers, and resins.
Mecanismo De Acción
The mechanism by which benzene-1,3-diamine;formaldehyde exerts its effects involves the interaction of its amino groups with various molecular targets. These interactions can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,2-diamine (o-phenylenediamine): Similar structure but different reactivity due to the position of the amino groups.
Benzene-1,4-diamine (p-phenylenediamine): Another isomer with distinct chemical properties.
Formaldehyde derivatives: Compounds formed by the reaction of formaldehyde with other diamines.
Uniqueness
Benzene-1,3-diamine;formaldehyde is unique due to the specific positioning of the amino groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials.
Propiedades
Número CAS |
71888-85-2 |
|---|---|
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
benzene-1,3-diamine;formaldehyde |
InChI |
InChI=1S/C6H8N2.CH2O/c7-5-2-1-3-6(8)4-5;1-2/h1-4H,7-8H2;1H2 |
Clave InChI |
RDTQAXDFKJDIST-UHFFFAOYSA-N |
SMILES canónico |
C=O.C1=CC(=CC(=C1)N)N |
Números CAS relacionados |
26936-95-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


